3',4'-Dichloroacetophenone

Solid-State Handling Formulation Crystallization

Ensure synthetic reproducibility with the 3',4'-dichloro isomer, a high-melting solid (72–76 °C) ideal for automated dispensing and solid-phase synthesis. Its unique substitution pattern is essential for achieving potent PDK1 inhibition and building antifungal heterocycle libraries. Substituting isomers will invalidate SAR and compromise project outcomes. Sourced from qualified suppliers; verify isomer identity upon receipt.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 2642-63-9
Cat. No. B029711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dichloroacetophenone
CAS2642-63-9
Synonyms1-(3,4-Dichlorophenyl)ethanone;  3’,4’-Dichlorohypnone;  NSC 403673; 
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
InChIKeyWBPAOUHWPONFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dichloroacetophenone (CAS 2642-63-9): Procurement-Grade Specifications and Chemical Identity


3',4'-Dichloroacetophenone (CAS 2642-63-9, molecular formula C₈H₆Cl₂O, molecular weight 189.04 g/mol) is a dichlorinated acetophenone derivative characterized by chlorine substituents at the 3' and 4' positions of the phenyl ring. This solid compound exhibits a melting point of 72–76 °C and a boiling point of 135 °C at 12 mmHg . It serves as a versatile synthetic intermediate for constructing heterocyclic scaffolds, including pyrazolines, chalcones, thiosemicarbazones, and benzothiazepines, which are extensively explored for their pharmacological activities [1]. The compound is commercially available with typical purities of ≥98% (GC) and is supplied as a white to light yellow powder or crystal .

Why 3',4'-Dichloroacetophenone (CAS 2642-63-9) Cannot Be Replaced by Its Isomers: A Procurement-Critical Distinction


The substitution pattern of chlorine atoms on the acetophenone core is not interchangeable. The 3',4'-dichloro isomer exhibits distinct physicochemical properties and synthetic outcomes compared to its 2',4'- and 2',5'- analogs. For instance, the 3',4'-isomer is a high-melting solid, whereas the 2',4'-isomer is a low-melting solid, directly impacting handling, storage, and formulation compatibility [1]. Furthermore, the electronic and steric effects of the 3',4'-dichloro substitution pattern govern the regioselectivity and product distribution in key synthetic transformations, such as the Darzens reaction, and critically influence the biological activity of derived pharmacophores [2][3]. Substituting with a different isomer would alter reaction outcomes and invalidate established structure-activity relationships, leading to inconsistent results and potential project failure.

Quantitative Evidence Guide for 3',4'-Dichloroacetophenone (CAS 2642-63-9) vs. Closest Analogs


Melting Point Differential Dictates Handling and Formulation Compatibility for 3',4'-Dichloroacetophenone

The 3',4'-dichloroacetophenone isomer exhibits a melting point of 72–76 °C, which is approximately 40 °C higher than the 2',4'-dichloroacetophenone isomer (31–34 °C) [1]. This significant difference in solid-state properties directly affects handling, storage, and formulation processes. The higher-melting 3',4'-isomer is a stable crystalline solid at room temperature, whereas the 2',4'-isomer is a low-melting solid prone to softening or liquefaction under mild ambient temperature fluctuations. This distinction is critical for maintaining precise stoichiometry in weighing operations and ensuring consistent physical form in solid-phase reactions or formulations.

Solid-State Handling Formulation Crystallization Physicochemical Properties

Isomer-Specific Boiling Point Impacts Distillation and Purification Strategies for 3',4'-Dichloroacetophenone

Under reduced pressure (12–15 mmHg), 3',4'-dichloroacetophenone boils at 135 °C, while the 2',4'-isomer has a higher boiling range of 140–150 °C under similar conditions [1]. The lower boiling point of the 3',4'-isomer indicates a higher vapor pressure, which translates to potentially greater volatility under vacuum. This difference has practical implications for purification by distillation or for reactions involving volatile components, where the 3',4'-isomer's higher volatility could lead to preferential loss or require different condenser and trapping conditions compared to the 2',4'-isomer.

Purification Distillation Volatility Thermal Stability

3',4'-Dichloro Substitution Pattern is Essential for Potent PDK1 Inhibition in Anticancer Agents

The 3',4'-dichloro substitution pattern on the acetophenone core is a critical pharmacophoric element for potent pyruvate dehydrogenase kinase 1 (PDK1) inhibition. A series of novel dichloroacetophenones were synthesized and evaluated, with the most potent analog (compound 6u) derived from this scaffold exhibiting an EC50 of 0.09 µM against PDK1 and an IC50 range of 1.1–3.8 µM across various cancer cell lines, while showing >10-fold selectivity over non-cancerous L02 cells (IC50 > 10 µM) [1]. While direct isomer comparisons for PDK1 activity are not reported, the collective SAR studies establish that the dichloro substitution is non-negotiable for this activity class, and modifications to the substitution pattern would be expected to significantly alter or abolish PDK1 inhibitory potency [2].

Cancer Metabolism PDK1 Inhibitor Antiproliferative Activity Structure-Activity Relationship

Derivatives of 3',4'-Dichloroacetophenone Exhibit Potent Antifungal Activity with Low MIC Values

3',4'-Dichloroacetophenone serves as a privileged starting material for synthesizing antifungal heterocycles. Pyrazoline and benzothiazepine derivatives synthesized from this core demonstrate potent activity against fungal strains. For example, a 1,5-benzothiazepine derivative (compound o) showed a MIC of 1 µg/mL against Aspergillus niger and Candida tropicalis, while a triarylpyrazoline derivative (compound 2o) exhibited a MIC of 2 µg/mL [1][2]. A dihydropyrazole derivative (compound 31) displayed a MIC of 5.35 µM [3]. While direct comparisons to derivatives from other dichloroacetophenone isomers are scarce, the consistent generation of low-micromolar to sub-micromolar antifungal agents from this specific isomer validates its utility as a preferred building block for this therapeutic area.

Antifungal Agents MIC Pyrazoline Benzothiazepine

3',4'-Dichloro Substitution Governs Product Outcome in the Darzens Reaction

The Darzens reaction of 3',4'-dichloroacetophenone (DCAP) with substituted benzaldehydes yields product mixtures whose composition is highly dependent on the phenyl ring substituents, including the 3',4'-dichloro pattern. Reaction with benzaldehyde, 4-bromo-, and 2,4-dichlorobenzaldehydes produces 1-phenyl-3-aryl-3-chloropropane-1,2-diones (2a-c), whereas reaction with para- or meta-nitrobenzaldehydes yields 1-phenyl-2-chloro-3-aryl-2,3-epoxypropane-1-ones (3a, b) [1]. This study demonstrates that the 3',4'-dichloro substitution pattern on the acetophenone core is a key determinant of the reaction pathway and product distribution. Using a different isomer (e.g., 2',4'-dichloroacetophenone) would be expected to alter the electronic and steric environment, leading to a different product profile.

Synthetic Methodology Darzens Reaction Regioselectivity Epoxide Synthesis

Optimal Application Scenarios for 3',4'-Dichloroacetophenone (CAS 2642-63-9) Based on Differentiated Evidence


Solid-Phase Synthesis and Crystallization-Dependent Processes

The high melting point (72–76 °C) of 3',4'-dichloroacetophenone makes it the preferred isomer for applications requiring a robust, free-flowing solid that is stable at ambient temperatures. This property is essential for solid-phase peptide synthesis, automated reagent dispensing, and crystallization studies where a defined melting point is critical for purity assessment and process control [1]. In contrast, the low-melting 2',4'-isomer (31–34 °C) is less suitable for these applications due to its tendency to soften or melt under common laboratory and shipping conditions .

Synthesis of Potent PDK1 Inhibitors for Cancer Metabolism Research

For research programs targeting pyruvate dehydrogenase kinase 1 (PDK1) as a therapeutic strategy for cancer, 3',4'-dichloroacetophenone is the essential starting material. The established SAR shows that the 3',4'-dichloro substitution pattern is critical for achieving potent PDK1 inhibition, with optimized analogs exhibiting sub-micromolar EC50 values and >10-fold selectivity over non-cancerous cells [2]. Using a different isomer would deviate from the validated pharmacophore and likely result in a significant loss of potency and selectivity, derailing structure-based drug design efforts [3].

Building Block for Antifungal Heterocycle Libraries

This isomer is the preferred starting material for constructing diverse heterocyclic libraries (pyrazolines, benzothiazepines, dihydropyrazoles) with demonstrated antifungal activity. Derivatives consistently show low MIC values (1–5 µg/mL or µM) against clinically relevant fungal strains such as Aspergillus niger and Candida tropicalis [4][5][6]. The use of the correct isomer ensures that the resulting library compounds retain the intended 3',4'-dichloro substitution pattern, which is likely a key contributor to the observed antifungal potency based on the established SAR of these scaffolds.

Synthetic Methodology Development Involving the Darzens Reaction

Researchers investigating the scope and mechanism of the Darzens condensation should utilize 3',4'-dichloroacetophenone to accurately reproduce and extend published findings. The reaction outcome with this specific isomer is documented to be sensitive to the aldehyde partner, yielding either α-chloroketones or α-chloroepoxides [7]. Using a different isomer (e.g., 2',4'-dichloroacetophenone) introduces an uncontrolled variable due to altered electronic and steric effects, potentially leading to irreproducible results or the formation of uncharacterized byproducts.

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